In Vitro Antibacterial Activity of Isoxazole-Containing Sulfonylamides Against MDR Pathogens (Class-Level) vs. Sulfonamide Baseline
In a 2022 study, a series of isoxazole-containing sulfonylamides synthesized from building blocks structurally related to the target compound were evaluated for in vitro antibacterial activity. The most active compounds exhibited a wide spectrum of action against multidrug-resistant clinical isolates. Against methicillin-resistant Staphylococcus aureus (MRSA), representative compounds showed MIC values of 8–16 µg/mL, compared to the classical sulfonamide sulfamethoxazole which typically exhibits MIC > 64 µg/mL against MRSA [1]. While the target compound itself was not the final test article, its role as a key intermediate in this scaffold class ties its procurement value directly to the demonstrated activity advantage of isoxazole-sulfonylamides over traditional sulfonamides.
| Evidence Dimension | In vitro antibacterial activity (MIC) against MRSA |
|---|---|
| Target Compound Data | Intermediated synthesis; final sulfonylamides MIC 8–16 µg/mL [1] |
| Comparator Or Baseline | Sulfamethoxazole MIC > 64 µg/mL against MRSA [1] |
| Quantified Difference | ≥4- to 8-fold improvement in MIC by isoxazole-sulfonylamide class |
| Conditions | Broth microdilution assay, clinical MRSA isolates |
Why This Matters
Procurement of the target compound enables access to a sulfonylamide class with significantly improved potency against MDR Gram-positive pathogens compared to legacy sulfonamides.
- [1] Hodyna, D. M.; Pavliuk, O. V.; Baran, M. M.; Yevdokymenko, V. O.; Kovalishyn, V. V.; Metelytsia, L. O. Isoxazole-Containing Sulfanilamides As New Antibacterial Agents: In Silico Study, Synthesis and in Vitro Evaluation. Ukrainica Bioorganica Acta 2022, 17 (2), 23-30. View Source
